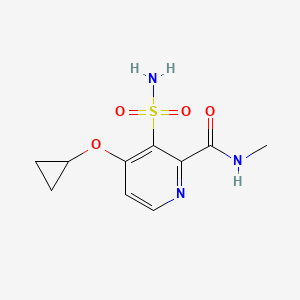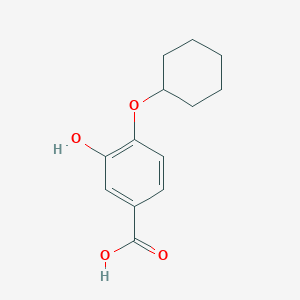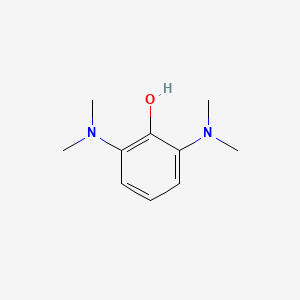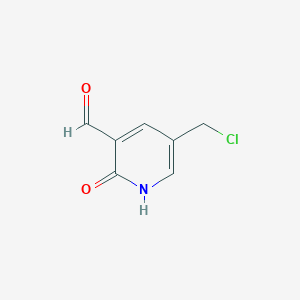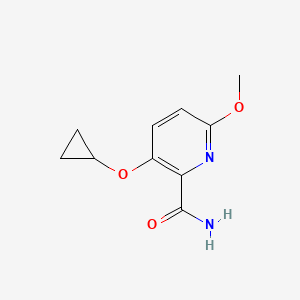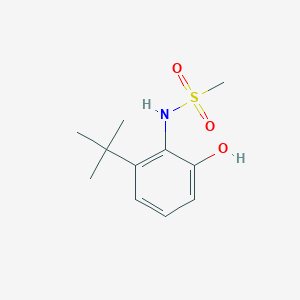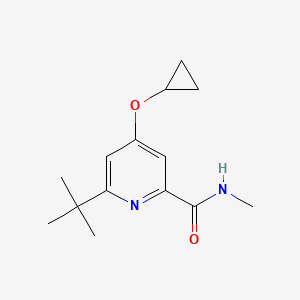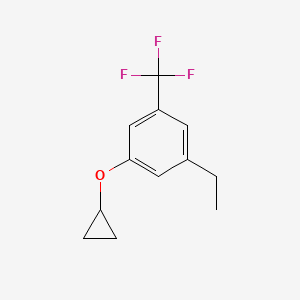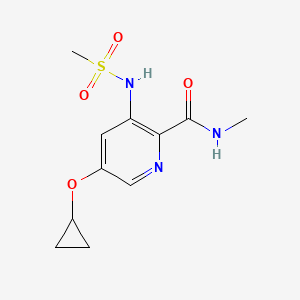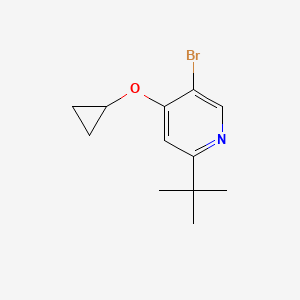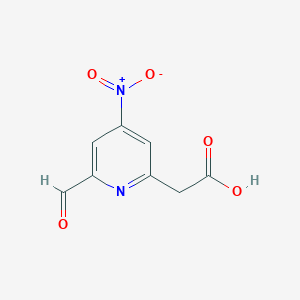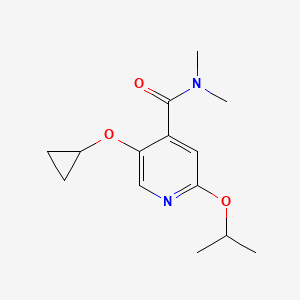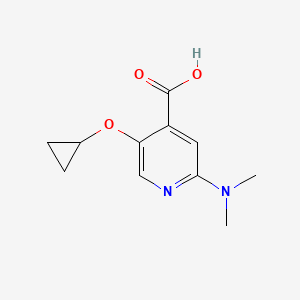
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-amino-4-methylpyridine, undergoes bromination to introduce a bromine atom at the desired position.
Acetylation Reaction: The brominated intermediate is then subjected to an acetylation reaction to protect the amino group.
Oxidation Reaction: The protected intermediate is oxidized to introduce the carboxylic acid functionality.
Ester Exchange Reaction: Finally, an ester exchange reaction is performed to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation .
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopropoxy-2-(dimethylamino)isonicotinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-8(11(14)15)9(6-12-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
QELFMEAQLZGBOE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


